Cas no 3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI))

2-Butene, 2-bromo-,(2Z)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- (Z)-2-BROMO-2-BUTENE
- 2-bromo-bis-2-butene
- 2-Bromo-but-2-ene
- 2-bromo-cinnamic acid
- 2-bromo-cis-2-butene
- 2-bromo-trans-2-butene
- 2-Brom-zimtsaeure
- 3-(2-BroMophenyl)-2-propenoic Acid
- 3-(2-Bromophenyl)acrylic acid
- BROMOCINNAMIC ACID,2-
- Cinnamic acid, o-bromo-
- cis-2-bromo-but-2-ene
- Nsc407679
- o-Bromocinnamic acid
- RARECHEM BK HC T304
- trans-2-bromo-2-butene
- trans-2-bromobut-2-ene
- TRANS-2-BROMOCINNAMIC ACID
- cis-2-bromo-2-butene
- (Z)-2-bromobut-2-ene
- UILZQFGKPHAAOU-ARJAWSKDSA-N
- EINECS 225-332-5
- J-017812
- DTXSID001312513
- 2-Butene, 2-bromo-, (2Z)-
- 3017-68-3
- J-802062
- InChI=1/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3
- AS-77763
- 2-BROMO-2-BUTENE
- CS-0444617
- B1412
- (Z)-2-Bromo-2-butene, 97%
- 1-Methyl-1-propenyl Bromide
- D93160
- 2-Bromobut-2-ene
- 2-Butene, 2-bromo-, (E)-
- J-017810
- 13294-71-8
- AKOS015907947
- NSC 20942
- 2-Butene, 2-bromo-
- EN300-103452
- (E)-2-Bromo-2-butene, 96%
- (2Z)-2-Bromobut-2-ene
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- MDL: MFCD00191841
- インチ: InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
- InChIKey: UILZQFGKPHAAOU-ARJAWSKDSA-N
- SMILES: C/C=C(/C)\Br
計算された属性
- 精确分子量: 133.97311
- 同位素质量: 133.97311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 5
- 回転可能化学結合数: 0
- 複雑さ: 45.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 2.2
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.331 g/mL at 25 °C(lit.)
- ゆうかいてん: -111.2°C
- Boiling Point: 91-92 °C(lit.)
- フラッシュポイント: 華氏温度:30.2°f
摂氏度:-1°c - Refractive Index: n20/D 1.459(lit.)
- PSA: 0
- LogP: 2.30500
- Solubility: 未確定
2-Butene, 2-bromo-,(2Z)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-20 | |
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-1ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 1ml |
¥1148.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-5ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 5ml |
¥4138.0 | 2021-09-04 | ||
Aaron | AR003DEN-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260.00 | 2025-02-10 | |
A2B Chem LLC | AB56243-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$299.00 | 2024-04-20 | |
1PlusChem | 1P003D6B-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$276.00 | 2024-05-06 | |
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-25 |
2-Butene, 2-bromo-,(2Z)- (9CI) 関連文献
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1. 123. Mechanism and stereochemistry of the addition of nitrogen dioxide to olefinsJ. C. D. Brand,I. D. R. Stevens J. Chem. Soc. 1958 629
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2. Pyrrolizidine alkaloid biosynthesis: stereochemistry of the formation of isoleucine in Senecio species and of its conversion into necic acidsRosalind Cahill,David H. G. Crout,Maria V. M. Gregorio,Michael B. Mitchell,Urs S. Muller J. Chem. Soc. Perkin Trans. 1 1983 173
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3. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
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4. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
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5. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
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6. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-olM. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
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7. Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino)- difluoroethylene and 2-bromo-1,2-difluoro-NN-bistrifluoromethylvinylamineG. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1877
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8. 123. Mechanism and stereochemistry of the addition of nitrogen dioxide to olefinsJ. C. D. Brand,I. D. R. Stevens J. Chem. Soc. 1958 629
-
9. Regio-, diastereo-, and enantio-selective condensation of chiral vinylic borates with aldehydesTiziana Basile,Stefano Biondi,Gian Paolo Boldrini,Emilio Tagliavini,Claudio Trombini,Achille Umani-Ronchi J. Chem. Soc. Perkin Trans. 1 1989 1025
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Cécile Verrier,Christophe Hoarau,Francis Marsais Org. Biomol. Chem. 2009 7 647
2-Butene, 2-bromo-,(2Z)- (9CI)に関する追加情報
2-Butene, 2-bromo-,(2Z)- (9CI) (CAS No. 3017-68-3): Properties, Applications, and Market Insights
2-Butene, 2-bromo-,(2Z)- (9CI), with the CAS No. 3017-68-3, is a specialized organic compound that has garnered attention in various industrial and research applications. This compound, also known as (Z)-2-bromo-2-butene, belongs to the class of halogenated alkenes and is characterized by its unique molecular structure and reactivity. In this comprehensive guide, we will explore its chemical properties, synthesis methods, applications, and the latest market trends.
The molecular formula of 2-Butene, 2-bromo-,(2Z)- (9CI) is C4H7Br, and it features a bromine atom attached to the second carbon of a 2-butene backbone in the Z-configuration. This structural arrangement imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Researchers often utilize this compound for constructing complex molecules due to its ability to participate in cross-coupling reactions and nucleophilic substitutions.
One of the most notable applications of 2-Butene, 2-bromo-,(2Z)- (9CI) is in the pharmaceutical industry, where it serves as a building block for active pharmaceutical ingredients (APIs). Its versatility allows chemists to introduce bromine-containing motifs into drug candidates, enhancing their bioactivity and selectivity. Additionally, this compound finds use in agrochemical research, particularly in the development of novel pesticides and herbicides with improved efficacy.
In recent years, the demand for halogenated compounds like 2-Butene, 2-bromo-,(2Z)- (9CI) has surged due to their role in advanced material science. For instance, they are employed in the synthesis of liquid crystals and organic semiconductors, which are critical components in display technologies and flexible electronics. This aligns with the growing interest in sustainable materials and green chemistry, as researchers seek eco-friendly alternatives to traditional synthetic routes.
The synthesis of 2-Butene, 2-bromo-,(2Z)- (9CI) typically involves the bromination of 2-butene derivatives under controlled conditions to achieve the desired Z-configuration. Modern techniques emphasize catalytic methods and solvent-free reactions to minimize environmental impact. These advancements reflect the broader shift toward sustainable chemical processes, a topic of significant interest among industry professionals and academia alike.
From a market perspective, the global supply of 2-Butene, 2-bromo-,(2Z)- (9CI) is driven by its niche applications in high-value industries. Suppliers are increasingly focusing on high-purity grades to meet the stringent requirements of pharmaceutical and electronics manufacturers. Furthermore, regulatory frameworks emphasizing chemical safety and traceability are shaping production standards, ensuring compliance with international guidelines.
For researchers and industry stakeholders, understanding the stability and storage conditions of 2-Butene, 2-bromo-,(2Z)- (9CI) is crucial. Proper handling involves storing the compound in a cool, dry environment, away from light and moisture, to preserve its chemical integrity. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity and confirm its structural identity.
In conclusion, 2-Butene, 2-bromo-,(2Z)- (9CI) (CAS No. 3017-68-3) is a versatile and valuable compound with diverse applications across multiple industries. Its unique chemical properties and reactivity make it indispensable in modern synthetic chemistry. As the demand for specialty chemicals continues to rise, this compound is poised to play an even greater role in innovation and technological advancement.
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